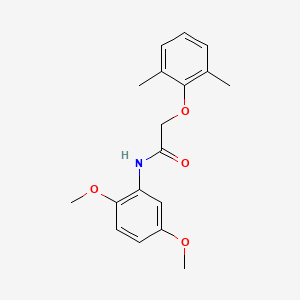

![molecular formula C14H11ClFNO2 B5538519 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)

5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime

Übersicht

Beschreibung

Synthesis Analysis

- Balachander and Manimekalai (2017) detailed the synthesis and characterization of benzaldehyde oximes using spectroscopic techniques, including FT-IR, GC-MS, and NMR, as well as theoretical geometry optimization and potential energy scan (PES) studies to predict conformations (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

- The molecular structure of benzaldehyde oximes was also explored in Balachander and Manimekalai's study, where they derived selected geometrical parameters and molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces from optimized structures (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

- Chen and Sorensen (2018) accomplished direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, offering insights into chemical reactions involving similar compounds (Chen & Sorensen, 2018).

Physical Properties Analysis

- The physical properties of benzaldehyde oximes and their derivatives could be inferred from the spectroscopic data provided in Balachander and Manimekalai's study, which included IR, 1H, and 13C NMR data (Balachander & Manimekalai, 2017).

Chemical Properties Analysis

- The chemical properties, especially related to reactivity and stability, can be partially understood from the work of Chen and Sorensen, where they discuss the Pd-catalyzed ortho C-H methylation and fluorination reactions of benzaldehydes (Chen & Sorensen, 2018).

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Palladium-Catalyzed Reactions : The use of benzaldehydes, including derivatives like 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime, in palladium-catalyzed C-H hydroxylation reactions is significant. This process, which utilizes a transient directing group, highlights the compound's utility in selective organic transformations (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).

Oxidation of Alcohols : Benzaldehydes, including fluorinated analogs, are important in the oxidation of alcohols. For example, the oxidation of benzyl alcohol to benzaldehyde demonstrates the functional group transformations achievable with these compounds (M. Bhattacharjee, M. Chaudhuri, & H. S. Dasgupta, 1984).

Photocatalytic Oxidation : The compound is also relevant in photocatalytic oxidation processes where benzyl alcohol derivatives are converted into aldehydes using molecular oxygen and titanium dioxide under light irradiation. This indicates its potential in green chemistry applications (S. Higashimoto et al., 2009).

Medicinal Chemistry and Biochemistry

Anticancer and Antiviral Effects : Studies have explored the synthesis of oximes from adenine nucleosides and their derivatives, including those similar to 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime. These compounds exhibit potent inhibitory effects on enzymes like S-adenosyl-L-homocysteine hydrolase, offering insights into their potential anticancer and antiviral applications (S. Wnuk et al., 1997).

Radiosynthesis and Biodistribution : The use of fluorinated aldehyde-containing prosthetic groups, such as those derived from benzaldehydes, in the radiosynthesis of peptides for positron emission tomography (PET) imaging showcases the compound's potential in diagnostic medicine (M. Glaser et al., 2008).

Material Science

Polymer Supported Catalysis : Benzaldehyde derivatives are used in synthesizing polymer-supported catalysts for organic substrate oxidation, demonstrating the compound's utility in material science and catalysis (M. Maurya, Umesh Kumar, & P. Manikandan, 2006).

Microporous Polyaminals : The synthesis of fluorinated microporous polyaminals using benzaldehyde derivatives illustrates the compound's relevance in developing materials for gas adsorption, particularly for carbon dioxide capture (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(NE)-N-[[5-chloro-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO2/c15-12-4-5-14(11(7-12)8-17-18)19-9-10-2-1-3-13(16)6-10/h1-8,18H,9H2/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDICTHBQNQUAP-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[5-chloro-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)

![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)

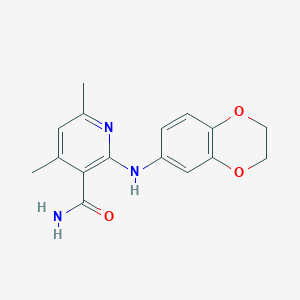

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)